Radical Addition Rate: Lower Reactivity of Benzoxazolylsulfanyl Radical vs. Benzothiazolylsulfanyl Radical
Bis(1,3-benzoxazol-2-yl) disulfide and its benzothiazole counterpart were subjected to nanosecond laser flash photolysis in THF at 23 °C. The radicals generated by S–S bond fission were monitored via transient absorption at 590 nm. The addition rate constant (k) of the benzoxazol-2-ylsulfanyl radical to 2-methylbuta-1,3-diene was 3.0 × 10⁸ dm³ mol⁻¹ s⁻¹, while the benzothiazol-2-ylsulfanyl radical exhibited a k of 5.0 × 10⁸ dm³ mol⁻¹ s⁻¹. [1] The benzoxazole-derived radical is thus approximately 40% less reactive in diene addition, a difference that is consistent across all conjugated dienes examined. [1]
| Evidence Dimension | Second-order rate constant for radical addition to 2-methylbuta-1,3-diene |
|---|---|
| Target Compound Data | k = 3.0 × 10⁸ dm³ mol⁻¹ s⁻¹ (benzoxazol-2-ylsulfanyl radical) |
| Comparator Or Baseline | k = 5.0 × 10⁸ dm³ mol⁻¹ s⁻¹ (benzothiazol-2-ylsulfanyl radical) |
| Quantified Difference | Δk = 2.0 × 10⁸ dm³ mol⁻¹ s⁻¹; benzoxazole radical is 1.67× slower |
| Conditions | THF, 23 °C; nanosecond laser flash photolysis; transient absorption at ca. 590 nm |
Why This Matters
Researchers designing radical-mediated S–C bond-forming reactions must account for this kinetic difference; substituting the benzothiazole disulfide would yield a ~67% faster reaction and potentially alter product distributions.
- [1] Alam, M. M.; Konami, H.; Watanabe, A.; Ito, O. J. Chem. Soc., Perkin Trans. 2 1996, 263–268. DOI: 10.1039/P29960000263. View Source
